molecular formula C9H7F4NO B6332075 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 340034-19-7

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B6332075
CAS No.: 340034-19-7
M. Wt: 221.15 g/mol
InChI Key: GGWFOHAVTGALLE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is a fluorinated organic compound with the molecular formula C9H7F4NO. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide typically involves the reaction of 5-fluoro-2-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-fluoro-2-methylaniline and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent any side reactions. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

    Procedure: The 5-fluoro-2-methylaniline is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.

    Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives.

    Hydrolysis: Hydrolysis typically results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: This compound has a similar trifluoromethyl group but differs in the substitution pattern on the aromatic ring.

    2,2,2-Trifluoroacetamide: Lacks the additional fluoro and methyl groups on the aromatic ring, resulting in different chemical properties.

    N-Methyltrifluoroacetamide: Similar in structure but with a different substitution pattern.

Uniqueness

2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is unique due to the presence of both trifluoromethyl and fluoro substituents, which impart distinct reactivity and stability. This makes it a valuable compound for various research applications, particularly in the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

2,2,2-trifluoro-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-5-2-3-6(10)4-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWFOHAVTGALLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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